Chloro[3-(dimethylamino)propyl]magnesium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;N,N-dimethylpropan-1-amine;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N.ClH.Mg/c1-4-5-6(2)3;;/h1,4-5H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPAITITALWALP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClMgN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154034-91-0, 19070-16-7 | |
| Record name | Chloro[3-(dimethylamino-κN)propyl-κC]magnesium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154034-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Magnesium, chloro[3-(dimethylamino)propyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for Chloro 3 Dimethylamino Propyl Magnesium
Direct Grignard Reagent Formation from Halogenated Precursors
The most conventional and widely employed method for synthesizing Chloro[3-(dimethylamino)propyl]magnesium is through a direct Grignard reaction. This involves the reaction of its corresponding halogenated precursor, 3-(dimethylamino)propyl chloride, with magnesium metal. illinois.edu The process is an oxidative insertion of magnesium into the carbon-chlorine bond. adichemistry.com
The success and efficiency of the Grignard reagent formation are highly dependent on the careful control of several reaction parameters. The selection of an appropriate solvent is critical, as it must solubilize and stabilize the reagent without reacting with it. adichemistry.com Temperature is another key factor, influencing both the initiation and the completion of the reaction.
Solvent Systems: Anhydrous ether solvents are standard for this reaction, with tetrahydrofuran (B95107) (THF) being the most frequently used. adichemistry.com The ether's oxygen atoms coordinate with the magnesium center, stabilizing the organomagnesium compound. adichemistry.com The solvent must be rigorously dried, as Grignard reagents are highly sensitive to moisture and will be destroyed by protic compounds like water. adichemistry.com While THF is most common, other solvents such as benzene (B151609) have also been utilized in specific applications. googleapis.com
Temperature Profiles: The reaction is typically initiated and maintained at the reflux temperature of the chosen solvent. googleapis.com For reactions conducted in THF, this corresponds to a temperature of approximately 68-70°C. lookchem.com After the initial formation, subsequent reactions involving the Grignard reagent may require cooling to lower temperatures, such as below 10°C, to control reactivity. google.com
The following table summarizes key reaction parameters for the direct formation of this compound.
| Parameter | Condition | Rationale/Notes | Source(s) |
| Precursor | 3-(dimethylamino)propyl chloride | The organic halide from which the Grignard reagent is formed. | |
| Metal | Magnesium Turnings | Provides the magnesium for the organometallic compound. | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the Grignard intermediate and ensures solubility. | adichemistry.com |
| Temperature | Reflux (approx. 68-70°C in THF) | Provides energy to initiate and complete the reaction. | googleapis.comlookchem.com |
| Atmosphere | Inert (e.g., dry nitrogen) | Excludes moisture and oxygen which decompose the reagent. | |
| Molar Ratio | 1:1 (Mg to halide) | A stoichiometric ratio is critical for achieving high yields. |
Magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. adichemistry.com To overcome this, various activators or initiators are used to expose a fresh metal surface and facilitate the start of the reaction.
Commonly used initiators include small amounts of iodine, ethyl bromide, or 1,2-dibromoethane. googleapis.comlookchem.com A small crystal of iodine can be added to the magnesium turnings, which chemically etches the surface. googleapis.com Alternatively, adding a small aliquot of a preformed Grignard solution can effectively initiate the reaction. More broadly, diisobutylaluminum hydride (DIBAH) has been identified as an effective activator for various Grignard reagent formations. researchgate.net
The table below outlines common initiators and their function in the synthesis.
| Initiator | Type | Function | Source(s) |
| Iodine | Chemical Activator | Reacts with the magnesium surface to remove the oxide layer. | googleapis.com |
| Ethyl Bromide | Chemical Activator | Reacts readily with magnesium to start the Grignard process. | lookchem.com |
| 1,2-Dibromoethane | Chemical Activator | Another reactive halide used to initiate the reaction. | lookchem.com |
| Preformed Grignard Reagent | Reaction Starter | Introduces already-formed reagent to propagate the reaction. | |
| DIBAH | Reducing Agent Activator | Activates the magnesium surface, allowing for lower initiation temperatures. | researchgate.net |
Advanced Synthetic Approaches to Functionalized Organomagnesium Species
Beyond direct formation, advanced methodologies can be employed for the synthesis and use of organomagnesium compounds. These include using the pre-formed Grignard reagent to create other organometallic species or generating it in situ for immediate reaction.
This compound can serve as a valuable precursor for the synthesis of other organometallic compounds through transmetalation. In this process, the 3-(dimethylamino)propyl group is transferred from magnesium to another metal.
This approach has been successfully used to synthesize novel nickel(II), palladium(II), and platinum(II) complexes. illinois.edu For example, reacting this compound with metal dihalide complexes like NiBr₂(dme) or (COD)PtCl₂ results in the formation of new compounds where the metal is chelated by two 3-dimethylamino-1-propyl ligands. illinois.edu This demonstrates the utility of the Grignard reagent as a transfer agent for this functionalized alkyl group.
The Barbier reaction represents an alternative to the standard Grignard synthesis. wikipedia.org The crucial difference is that in a Barbier-type reaction, the organometallic reagent is generated in situ, in the presence of the electrophilic substrate (such as an aldehyde or ketone). wikipedia.org This one-pot methodology involves mixing the organic halide, the metal (e.g., magnesium), and the carbonyl compound together. wikipedia.org
This approach avoids the separate step of pre-forming and isolating the Grignard reagent. Barbier reactions are often considered part of green chemistry because they can sometimes be performed with less sensitive metals in aqueous media, although reactions with highly reactive magnesium still require anhydrous conditions. wikipedia.orgresearchgate.net This methodology provides an advanced, streamlined approach for reactions that would otherwise involve the separate synthesis of this compound followed by its reaction with an electrophile.
Reactivity and Mechanistic Elucidation in Organic Transformations
Nucleophilic Addition Chemistry of Chloro[3-(dimethylamino)propyl]magnesium
As a Grignard reagent, this compound is a potent nucleophile, readily participating in addition reactions with a variety of electrophilic functional groups. The carbon-magnesium bond is highly polarized, rendering the carbon atom attached to magnesium strongly nucleophilic and basic.
Addition to Carbonyl Electrophiles (Aldehydes, Ketones, Esters)
The addition of Grignard reagents to carbonyl compounds is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols. This compound reacts with aldehydes to produce secondary alcohols and with ketones to yield tertiary alcohols. libretexts.orgstudy.com The general mechanism involves the nucleophilic attack of the dimethylaminopropyl group on the electrophilic carbonyl carbon, which forms a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to furnish the final alcohol product. sigmaaldrich.com
With esters, the reaction typically proceeds further. After the initial nucleophilic addition, the resulting tetrahedral intermediate can collapse, eliminating the alkoxy group to form a ketone. This newly formed ketone can then react with a second equivalent of the Grignard reagent, ultimately producing a tertiary alcohol after workup. study.com
A notable application of this reactivity is found in the synthesis of the antidepressant citalopram and its analogues. In these syntheses, this compound is used in a double Grignard reaction sequence on phthalide derivatives, which are cyclic esters (lactones). This reaction opens the lactone ring and forms a diol intermediate which is then cyclized in a subsequent step. nih.govbeilstein-journals.org
Table 1: Nucleophilic Addition of this compound to Carbonyls
| Electrophile | Intermediate Product | Final Product Type | Reference |
|---|---|---|---|
| Aldehyde (General) | Secondary alkoxide | Secondary alcohol | libretexts.org |
| Ketone (General) | Tertiary alkoxide | Tertiary alcohol | libretexts.org |
| Ester (General) | Ketone (after first addition) | Tertiary alcohol (after second addition) | study.com |
Addition to Imine and Nitrile Substrates
The reactivity of this compound extends to carbon-nitrogen multiple bonds. Grignard reagents add to the carbon atom of a nitrile (C≡N) to form an intermediate imine anion after the initial nucleophilic attack. masterorganicchemistry.comlibretexts.org This intermediate is typically not isolated but is hydrolyzed during aqueous workup to yield a ketone. masterorganicchemistry.comlibretexts.org This transformation provides a valuable route for the synthesis of ketones where the Grignard reagent provides one of the alkyl or aryl groups attached to the carbonyl.
This specific reaction is a key step in several patented syntheses of citalopram, where this compound reacts with a precursor molecule containing a nitrile group. nih.gov The addition of the dimethylaminopropyl group to the nitrile is a crucial carbon-carbon bond-forming step in the construction of the final drug molecule.
While Grignard reagents are known to react with imines (C=N) in a manner analogous to their reaction with carbonyls to produce amines, specific documented examples detailing the reaction of this compound with imine substrates are less common in readily available literature. The general mechanism would involve the nucleophilic addition of the Grignard carbanion to the imine carbon, forming a magnesium amide salt, which upon protonation yields the corresponding amine.
Table 2: Nucleophilic Addition of this compound to Nitriles
| Substrate | Reaction Conditions | Product after Workup | Reference |
|---|---|---|---|
| General Nitrile (R-C≡N) | 1. THF/Ether solvent 2. H3O+ workup | Ketone (R-CO-(CH2)3N(CH3)2) | masterorganicchemistry.comlibretexts.org |
Cross-Coupling and Related Reactions Involving this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and Grignard reagents are frequently employed as the organometallic nucleophile in these processes.
Ligand-Mediated Cross-Coupling Strategies (e.g., Negishi, Kumada)
The Kumada coupling, or Kumada-Corriu-Tamao reaction, utilizes nickel or palladium catalysts to couple Grignard reagents with organic halides. organic-chemistry.org This method is advantageous due to the direct use of the readily prepared Grignard reagent. organic-chemistry.org While specific examples employing this compound are not extensively detailed in the literature, protocols have been developed for functionalized Grignard reagents, demonstrating the tolerance of various functional groups, including amines, under appropriate catalytic conditions. The general mechanism involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.
The Negishi coupling is a similar palladium- or nickel-catalyzed reaction that employs organozinc reagents. These are often prepared via transmetalation from the corresponding Grignard or organolithium reagents. A key advantage of the Negishi coupling is its high functional group tolerance, as organozinc reagents are generally less reactive and basic than their Grignard counterparts. An amino-functionalized Grignard like this compound could be converted to its corresponding organozinc species and subsequently used in a Negishi coupling, potentially allowing for reactions with substrates that are sensitive to the high basicity of Grignard reagents.
Investigation of Homocoupling and Side Reaction Pathways
A common side reaction in processes involving Grignard reagents, including cross-coupling reactions, is homocoupling, where two Grignard reagent molecules react to form a symmetrical dimer (in this case, 1,6-bis(dimethylamino)hexane). This can occur through various mechanisms, often catalyzed by transition metal impurities or the deliberate catalyst, or via oxidative pathways. nih.govbeilstein-journals.orgnih.gov For instance, iron-catalyzed oxidative homocoupling of Grignard reagents is a known process where an oxidant promotes the formation of the R-R product. nih.gov In the context of a cross-coupling reaction, the homocoupling of the Grignard reagent consumes the nucleophile, lowering the yield of the desired cross-coupled product. The extent of homocoupling versus cross-coupling can be influenced by factors such as the catalyst, ligands, solvent, temperature, and the nature of the coupling partners.
Intramolecular Chelation Effects on Grignard Reactivity
A distinguishing feature of this compound is the presence of the dimethylamino group, which can act as an internal, chelating Lewis base. The nitrogen's lone pair of electrons can coordinate to the Lewis acidic magnesium center, forming a stable five-membered ring.
This intramolecular coordination has significant mechanistic implications. In a non-chelating Grignard reagent, the magnesium atom is typically solvated by ether molecules (like THF) in a tetrahedral geometry. In this compound, the internal amino group can displace one of these solvent molecules, creating a more organized and rigid cyclic structure.
This chelation can influence the reagent's reactivity and selectivity in several ways:
Modified Nucleophilicity: By coordinating to the magnesium, the amino group can alter the electronic nature of the Mg center, which in turn can modulate the polarity of the C-Mg bond and thus the nucleophilicity of the carbanion.
Steric Effects: The formation of a cyclic chelate structure imposes steric constraints on the approach of the reagent to an electrophile. This can lead to different stereochemical outcomes compared to a non-chelating, more flexible Grignard reagent.
Chelation-Controlled Addition: In reactions with carbonyl compounds that also possess a coordinating group (e.g., an α- or β-alkoxy group), the intramolecular chelation of the Grignard can play a crucial role in the organization of the transition state. According to the "Cram-chelation" model, the substrate and reagent can form a rigid, doubly-chelated transition state, leading to a high degree of diastereoselectivity in the nucleophilic addition. organicchemistrydata.orgresearchgate.net The fixed orientation of the nucleophile and electrophile within this complex directs the addition to a specific face of the carbonyl group. This contrasts with non-chelating systems, which are governed by other stereochemical models like the Felkin-Anh model. researchgate.net
In essence, the dimethylamino group is not merely a passive spectator but an active participant in the reaction mechanism, pre-organizing the transition state through intramolecular chelation to control reactivity and enhance selectivity.
Impact of the Pendant Dimethylamino Group on Magnesium Coordination Geometry
The defining structural feature of this compound is the presence of a dimethylamino group tethered to the propyl chain. This internal Lewis base has a profound impact on the coordination sphere of the magnesium atom. In solution, Grignard reagents are known to exist in a complex equilibrium, famously described by the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and magnesium dihalide (MgX₂). The presence of coordinating solvents, such as tetrahydrofuran (B95107) (THF), further complicates this equilibrium by solvating the magnesium center.
This internal coordination is expected to significantly alter the bond angles and bond lengths around the magnesium center compared to a non-chelating Grignard reagent like propylmagnesium chloride. The formation of a five-membered chelate ring (involving the Mg, C1, C2, C3, and N atoms) would lead to a more compact and sterically hindered magnesium center. This altered geometry can influence the kinetic and thermodynamic parameters of its reactions with various electrophiles.
| Feature | Non-Chelating Grignard (e.g., Propylmagnesium chloride) | Chelating this compound |
| Coordination Sphere | Primarily solvated by ether molecules (e.g., THF). | Intramolecular coordination by the dimethylamino group, potentially displacing solvent molecules. |
| Geometry | Less constrained, more dynamic coordination environment. | More rigid, cyclic structure due to chelation. |
| Steric Hindrance | Lower steric bulk around the magnesium center. | Increased steric hindrance due to the cyclic conformation. |
| Lewis Acidity of Mg | Higher Lewis acidity, readily coordinates with external Lewis bases. | Reduced Lewis acidity due to internal coordination by the nitrogen atom. |
Directed Reactivity and Enhanced Regioselectivity via Chelation
The intramolecular chelation of the dimethylamino group is not merely a structural curiosity; it is a key determinant of the reagent's reactivity and selectivity. By pre-organizing the transition state of a reaction, the chelation effect can direct the Grignard reagent to react at a specific site on a substrate, leading to enhanced regioselectivity that might not be achievable with simple alkyl Grignard reagents.
A prominent example of the utility of this compound is in the synthesis of the antidepressant citalopram and its analogues. In these syntheses, the Grignard reagent is used to introduce the 3-(dimethylamino)propyl side chain onto a phthalide derivative. The reaction involves the nucleophilic addition of the Grignard reagent to a ketone or a related electrophilic carbon center.
While the primary role of the Grignard reagent in this context is as a nucleophile, the presence of the dimethylamino group can play a subtle but important role in the reaction pathway. For instance, in reactions with substrates that possess multiple electrophilic sites or Lewis basic functional groups, the intramolecularly coordinated magnesium center of this compound can exhibit a different substrate preference compared to a non-chelating Grignard. The chelated structure can influence the initial coordination of the Grignard reagent to the substrate, thereby directing the subsequent nucleophilic attack.
This concept of directed reactivity is analogous to the well-established principle of "directed ortho metalation," where a functional group on an aromatic ring directs deprotonation by an organolithium reagent to the adjacent ortho position through a coordination-assisted mechanism. Similarly, the pendant amino group in this compound can be viewed as an "internal directing group."
| Reaction Parameter | Without Chelation (Hypothetical) | With Chelation (Observed) |
| Transition State | Less organized, relies on intermolecular interactions. | Pre-organized via intramolecular coordination. |
| Regioselectivity | Potentially lower, mixture of products in complex substrates. | Higher, directed attack on a specific electrophilic site. |
| Reaction Rate | May differ due to different activation energies. | Can be accelerated or decelerated depending on the substrate and transition state geometry. |
| Example Application | General nucleophilic additions. | Synthesis of complex molecules like citalopram where precise installation of the aminoalkyl side chain is critical. nih.gov |
Applications in Asymmetric Synthesis
Role of Chloro[3-(dimethylamino)propyl]magnesium in Chiral Auxiliary Strategies
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. The effectiveness of a chiral auxiliary can be enhanced by secondary interactions with the reagent.
The dimethylamino group in this compound can play a crucial role in such strategies by forming a rigid, chelated transition state. When reacting with a substrate bearing a chiral auxiliary, the magnesium atom of the Grignard reagent can coordinate not only with a Lewis basic site on the auxiliary (e.g., an oxygen or nitrogen atom) but also with its own pendant dimethylamino group. This dual coordination can lock the conformation of the transition state, leading to a more pronounced facial bias during the nucleophilic attack on a prochiral center.
While specific research detailing the use of this compound with a wide array of common chiral auxiliaries (such as Evans' oxazolidinones or Oppolzer's sultams) is not extensively documented in publicly available literature, the underlying principles of chelation control suggest its potential for high diastereoselectivity. The formation of a bidentate chelate involving the chiral auxiliary and the internal amino group of the Grignard reagent would be expected to provide a higher degree of stereochemical induction compared to a simple, non-chelating Grignard reagent.
Enantioselective Transformations Facilitated by this compound
Enantioselective transformations aim to produce one enantiomer of a chiral product in excess over the other. This is often achieved through the use of chiral catalysts or ligands that interact with the reagents to create a chiral environment.
In the synthesis of complex molecules with multiple stereocenters, achieving high diastereoselectivity is paramount. The addition of organometallic reagents to chiral aldehydes or ketones is a common strategy for building such molecules. The stereochemical outcome of these reactions is often predicted by models such as the Felkin-Anh or Cram chelation models.
The presence of the dimethylamino group in this compound introduces an additional element of control. In reactions with substrates containing a coordinating group (e.g., an α- or β-alkoxy group), the Grignard reagent can form a rigid, chair-like transition state through chelation. This can lead to a reversal of the stereoselectivity predicted by non-chelation models (Felkin-Anh control) and result in the formation of the syn or anti product with high selectivity, depending on the substrate geometry. The predictable nature of these chelation-controlled additions makes amino-functionalized Grignard reagents potentially powerful tools in the stereocontrolled synthesis of natural products and other complex targets.
Stereochemical Control Mechanisms in Chelation-Assisted Grignard Additions
The stereochemical control exerted by this compound in asymmetric additions is rooted in the principles of chelation. The formation of a cyclic transition state involving the magnesium atom, the carbonyl oxygen of the substrate, and the internal dimethylamino group significantly reduces the conformational flexibility of the reacting system.
In a typical chelation-controlled addition to a chiral α-alkoxy ketone, for example, the magnesium atom coordinates to both the carbonyl oxygen and the α-alkoxy oxygen, forming a five-membered chelate ring. This forces the substrate into a rigid conformation. The nucleophilic alkyl group of the Grignard reagent is then delivered to the carbonyl carbon from the less sterically hindered face.
With this compound, the intramolecular coordination of the dimethylamino group to the magnesium center adds another layer of rigidity. This can be envisioned as the formation of a bicyclic-like transition state. The precise geometry of this transition state, and therefore the stereochemical outcome, would depend on factors such as the length of the tether connecting the amino group to the carbanionic center and the nature of the substrate and any external ligands. This enhanced rigidity is expected to lead to higher levels of stereoselectivity compared to Grignard reagents lacking an internal Lewis base. Theoretical and mechanistic studies on similar amino-functionalized organometallic reagents support the feasibility of such well-organized, chelated transition states as the basis for high stereochemical induction.
Advanced Spectroscopic and Spectrometric Characterization of Reacting Species
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Probes
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying the structure and dynamics of Grignard reagents directly in the reaction medium. It provides detailed information on the various magnesium species coexisting in solution, governed by the Schlenk equilibrium. researchgate.netwikipedia.org For chloro[3-(dimethylamino)propyl]magnesium, the presence of the pendant dimethylamino group introduces an intramolecular coordination potential, which significantly influences its solution-state behavior compared to simple alkylmagnesium halides.
Grignard reagents exist in a dynamic equilibrium between the monomeric organomagnesium halide (RMgX) and its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. wikipedia.org This is further complicated by the formation of various solvated monomers, dimers, and higher oligomers. The position of this equilibrium is sensitive to factors such as solvent, concentration, and temperature. wikipedia.orgresearchgate.net
Variable Temperature (VT) NMR spectroscopy is the primary technique used to investigate these temperature-dependent equilibria. researchgate.net By acquiring NMR spectra at different temperatures, researchers can observe changes in the chemical shifts, signal multiplicity, and relative integrals of peaks corresponding to different species. These changes provide thermodynamic data (ΔH and ΔS) for the equilibrium processes. nih.gov
For this compound, the intramolecular coordination of the nitrogen atom to the magnesium center is expected to stabilize the monomeric RMgX form. This chelation effect can reduce the propensity for dimerization or disproportionation into R₂Mg and MgCl₂. VT-NMR studies would be crucial to confirm this hypothesis. As the temperature is lowered, one would expect to see sharpening of signals corresponding to the chelated monomer, potentially observing distinct signals for coordinated and uncoordinated species if the exchange rate becomes slow on the NMR timescale.
Interactive Table: Representative ¹H NMR Chemical Shift Data from a Hypothetical VT Study of this compound in THF-d₈
| Temperature (°C) | δ for -CH₂-Mg (ppm) | δ for -N(CH₃)₂ (ppm) | δ for N-CH₂- (ppm) | Observations |
| 25 | -0.65 (broad) | 2.18 (broad) | 2.35 (broad) | Signals are broad due to rapid chemical exchange between different aggregate and solvated states. |
| 0 | -0.68 (sharper) | 2.20 (sharper) | 2.38 (sharper) | Cooling slows the exchange rates, leading to sharper signals. The downfield shift suggests changes in solvation/aggregation. |
| -20 | -0.70 | 2.21 | 2.40 | Further sharpening of signals. The system is likely favoring a more defined, stable species. |
| -40 | -0.72 | 2.23 | 2.43 | At this temperature, the chelated monomeric species is expected to be the dominant form, leading to well-resolved peaks. |
| -60 | -0.72 | 2.23 | 2.43 | Little change from -40°C, indicating the equilibrium has largely shifted to the most stable low-temperature species. |
Note: The data in the table is illustrative and based on typical values for Grignard reagents, intended to demonstrate the principles of VT-NMR analysis.
Understanding reaction kinetics and identifying transient intermediates is fundamental to elucidating reaction mechanisms. Real-time NMR spectroscopy, often utilizing flow-NMR systems, allows for the continuous monitoring of a chemical reaction as it proceeds inside the spectrometer. researchgate.netbath.ac.ukbeilstein-journals.org This technique provides quantitative data on the concentration of reactants, intermediates, and products over time, enabling the determination of reaction rates and orders. rsc.org
In the context of reactions involving this compound, a flow-NMR setup can be used to circulate the reaction mixture from a thermostated vessel to the NMR probe. rsc.orgresearchgate.netyoutube.com This allows for the study of the reaction under controlled conditions. By monitoring the disappearance of the characteristic proton or carbon signals of the Grignard reagent (e.g., the α-methylene protons adjacent to magnesium) and the simultaneous appearance of signals from the product, a detailed kinetic profile can be constructed. This approach is particularly valuable for optimizing reaction conditions and identifying potential side reactions or unstable intermediates that would be missed by conventional offline analysis. researchgate.net
Interactive Table: Hypothetical Concentration Data from Real-Time ¹H NMR Monitoring of a Reaction with Benzaldehyde
| Time (minutes) | [Grignard] (M) | [Benzaldehyde] (M) | [Product] (M) |
| 0 | 0.50 | 0.50 | 0.00 |
| 5 | 0.35 | 0.35 | 0.15 |
| 10 | 0.24 | 0.24 | 0.26 |
| 20 | 0.11 | 0.11 | 0.39 |
| 30 | 0.05 | 0.05 | 0.45 |
| 60 | <0.01 | <0.01 | >0.49 |
Note: This table presents hypothetical data to illustrate the quantitative insights gained from real-time NMR reaction monitoring.
Vibrational Spectroscopy (IR, Raman) for Elucidating Bond Formation and Intermediates
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about chemical bonding and molecular structure by probing the vibrational modes of a molecule. youtube.com These techniques are highly complementary and can be used in-situ to monitor changes in bonding during a reaction, making them suitable for studying Grignard reagent chemistry.
For organomagnesium compounds, the C-Mg stretching vibration is a key diagnostic band, though it is often weak in the IR spectrum and typically appears in the far-IR region (around 300-600 cm⁻¹). Raman spectroscopy can be more effective for observing this symmetric stretch. The position of the C-Mg band is sensitive to the coordination environment of the magnesium atom, including solvation and aggregation.
In this compound, the intramolecular coordination of the dimethylamino group would be expected to influence the vibrational frequencies of both the C-Mg and C-N bonds. The coordination should weaken the C-N bond (red shift) and affect the electron density around the magnesium, thereby shifting the C-Mg frequency. In-line FTIR spectroscopy has been demonstrated as an effective tool for monitoring Grignard reactions, allowing for the characterization of reacting species and the detection of titration endpoints. nih.gov By tracking the disappearance of the Grignard's characteristic bands and the emergence of new bands corresponding to reaction intermediates and products, one can gain insight into the bond-forming and bond-breaking steps of the mechanism.
Interactive Table: Representative Vibrational Frequencies for this compound and a Reaction Product
| Vibrational Mode | This compound (cm⁻¹) | Alkoxide Product (Post-reaction) (cm⁻¹) | Spectroscopic Technique |
| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 | IR, Raman |
| C-N stretch | ~1180 (shifted due to coordination) | ~1200 (uncoordinated) | IR, Raman |
| C-O stretch | N/A | ~1050-1150 | IR (strong) |
| C-Mg stretch | ~500 | N/A | Raman |
Note: Frequencies are approximate and illustrative of the changes one might observe during a reaction.
Mass Spectrometry Techniques in the Analysis of Organomagnesium Reaction Mixtures
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the identification of compounds and the elucidation of their structures. The analysis of highly reactive and air-sensitive species like Grignard reagents presents a significant challenge. However, the development of soft ionization techniques, particularly Electrospray Ionization (ESI), has enabled the analysis of organometallic compounds and reaction intermediates directly from solution. nih.govresearchgate.net
ESI-MS is well-suited for characterizing ionic and polar species in solution. acs.orguvic.ca When analyzing a solution of this compound, one might expect to observe ions corresponding to solvated species or aggregates. For example, ions such as [RMg(THF)₂]⁺ or even clusters formed from the Schlenk equilibrium species could potentially be detected. The intramolecularly coordinating nature of the dimethylamino group might lead to the observation of a particularly stable, solvent-free [RMg]⁺ ion.
By coupling ESI-MS with a reaction flow system, it can be used to monitor the reaction mixture in real-time. This allows for the detection of key intermediates and products, providing complementary information to NMR and vibrational spectroscopy. The high sensitivity of MS makes it particularly useful for detecting low-concentration transient species that may be pivotal to the reaction mechanism.
Interactive Table: Plausible Ions Detected by ESI-MS from a Reaction Mixture of this compound (RMgCl)
Note: This table lists hypothetical but chemically plausible ions that could be observed, demonstrating the utility of ESI-MS in characterizing complex organometallic solutions.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and reactivity of organometallic compounds. For a functionalized Grignard reagent like Chloro[3-(dimethylamino)propyl]magnesium, DFT calculations would be instrumental in elucidating the mechanisms of its reactions, particularly its additions to carbonyl compounds.
Theoretical studies on simpler Grignard reagents, such as methylmagnesium chloride, have shown that the reaction mechanism can be complex, involving solvent molecules and aggregation states of the reagent. nih.gov For this compound, the intramolecular amino group can act as a coordinating ligand to the magnesium center, potentially favoring a monomeric and more reactive species.
A hypothetical DFT study on the reaction of this compound with a simple aldehyde, like formaldehyde, would involve the following steps:
Geometry Optimization: The structures of the reactants, transition states, intermediates, and products would be fully optimized. The intramolecularly coordinated structure of the Grignard reagent would be of particular interest.
Transition State Search: Advanced algorithms would be used to locate the transition state for the carbon-carbon bond-forming step. The nature of the transition state (e.g., four-centered vs. other geometries) would be a key finding.
Frequency Calculations: These calculations would confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and would also provide zero-point vibrational energies and thermal corrections.
Reaction Pathway Analysis: By connecting the reactants, transition state, and products, the intrinsic reaction coordinate (IRC) would be calculated to map out the complete energy profile of the reaction.
The calculated activation energy would provide a quantitative measure of the reaction's feasibility. The presence of the dimethylamino group is anticipated to lower the activation barrier by pre-organizing the reagent for reaction.
| Parameter | Hypothetical Calculated Value (kcal/mol) |
| Activation Energy (ΔG‡) | Lower than simple alkyl Grignards |
| Reaction Energy (ΔG) | Exergonic |
This is an interactive data table based on expected trends from related research.
Quantum Mechanical Modeling of Aggregation Phenomena in Solution
Grignard reagents are known to exist in solution as a complex mixture of monomers, dimers, and higher aggregates, governed by the Schlenk equilibrium. The presence of the intramolecularly coordinating dimethylamino group in this compound is expected to shift this equilibrium towards monomeric or dimeric species with internal coordination.
Quantum mechanical modeling, often combined with continuum solvation models or explicit solvent molecules, can be used to investigate the thermodynamics of these aggregation processes.
A computational study in this area would typically involve:
Modeling of Monomers and Dimers: Building and optimizing the structures of various possible aggregates, including those with and without intramolecular coordination and those bridged by chloride ions.
Calculation of Aggregation Energies: Determining the relative free energies of the different species in solution to predict their equilibrium populations.
The intramolecular coordination is likely to stabilize the monomeric form, potentially leading to a higher concentration of the reactive species in solution.
| Species | Predicted Relative Stability |
| Intramolecularly Coordinated Monomer | High |
| Solvent-Coordinated Monomer | Moderate |
| Chloride-Bridged Dimer | Lower |
This is an interactive data table illustrating the expected relative stabilities of different species in solution.
Prediction of Reactivity and Selectivity Profiles via Computational Approaches
Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity indices derived from DFT calculations, such as frontier molecular orbital energies (HOMO and LUMO) and atomic charges, can provide insights into the nucleophilic character of the carbanionic carbon and the electrophilic character of the magnesium center.
For reactions with prochiral substrates, computational modeling can be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, the preferred reaction pathway and the expected enantiomeric or diastereomeric excess can be estimated.
The intramolecular coordination of the dimethylamino group can create a more defined and rigid transition state structure, leading to higher levels of stereoselectivity compared to non-coordinating Grignard reagents.
| Property | Predicted Trend | Rationale |
| Nucleophilicity | High | Intramolecular coordination increases electron density on the carbon atom. |
| Stereoselectivity | Enhanced | A more rigid, chelated transition state is formed. |
This is an interactive data table summarizing the predicted reactivity and selectivity profiles.
Comparative Analysis with Other Functionalized Grignard Reagents and Organometallics
Distinct Advantages and Limitations of Chloro[3-(dimethylamino)propyl]magnesium in Synthetic Applications
The primary distinguishing feature of this compound is the presence of a pendant dimethylamino group. This internal Lewis base can engage in intramolecular coordination with the magnesium center. This chelation significantly influences the reagent's properties and behavior in solution, leading to several advantages over simple alkyl or aryl Grignard reagents.
Advantages:
Enhanced Stability and Solubility: The intramolecular coordination can stabilize the organomagnesium species, potentially reducing side reactions like decomposition. This chelation can also disrupt the aggregation of Grignard reagents (Schlenk equilibrium), leading to better solubility in ethereal solvents like tetrahydrofuran (B95107) (THF).
Modulated Reactivity: The coordination of the internal amino group to the magnesium atom alters the electronic environment of the carbanionic center. This can modulate the nucleophilicity of the reagent, sometimes leading to higher selectivity in reactions compared to non-functionalized analogues.
Directed Reactions: The amino group can act as a directing group in certain reactions, pre-organizing the transition state through coordination to either the magnesium center or other metals in the reaction mixture. This can lead to enhanced stereoselectivity or regioselectivity.
Utility in Pharmaceutical Synthesis: This reagent is a key intermediate in the synthesis of various biologically active compounds. For instance, it is utilized in the synthesis of antidepressants through specific Grignard reactions involving 3-dimethylaminopropyl chloride and magnesium.
Limitations:
Potential for Side Reactions: The amino group, while often beneficial, can also be a liability. It can act as a base, deprotonating acidic substrates, or as a nucleophile, competing with the carbanion in reactions with certain electrophiles.
Thermal Instability: While chelation can confer some stability, related dialkylmagnesium compounds containing the 3-dimethylamino-1-propyl ligand have been shown to be thermally sensitive. illinois.edu This suggests that this compound may also have a limited thermal budget, requiring careful temperature control during its preparation and use.
Steric Hindrance: The propyl chain and the coordinating amino group can introduce steric bulk, which may hinder its reaction with sterically congested electrophiles.
| Feature | This compound | n-Propylmagnesium Chloride (Simple Grignard) | n-Propyllithium (Organolithium) |
|---|---|---|---|
| Reactivity | Moderate to High (Modulated) | Moderate to High | Very High |
| Chemoselectivity | Potentially High due to chelation | Moderate | Low |
| Functional Group Tolerance | Moderate | Low to Moderate | Very Low |
| Key Structural Feature | Intramolecular coordinating group | Simple alkyl chain | Simple alkyl chain |
| Solubility in THF | Generally Good | Variable (subject to Schlenk equilibrium) | Generally Good (often forms aggregates) |
Synergistic Effects and Complementary Roles with Alternative Organometallic Reagents
Modern organic synthesis often employs combinations of reagents to achieve transformations that are difficult with a single species. This compound can act synergistically with additives or serve a complementary role to other organometallics.
Synergistic Effects:
A prominent example of synergism in organomagnesium chemistry is the use of lithium chloride (LiCl) as an additive. The combination of a Grignard reagent with LiCl forms highly reactive and soluble "Turbo-Grignard" reagents. rsc.org These mixed Mg/Li species can break down oligomeric Grignard aggregates, enhancing reactivity and selectivity. While specific studies on this compound with LiCl are not widely detailed, the principles suggest that such a combination could enhance its performance, particularly in challenging applications like cross-coupling or metalation reactions. Bimetallic reagents containing an alkali metal and magnesium often exhibit unique chemistry and enhanced reactivity due to cooperative effects. researchgate.net
Complementary Roles:
The choice between different organometallic reagents is often a balance between reactivity and selectivity.
vs. Organolithium Reagents: Organolithiums are generally more reactive nucleophiles and stronger bases than Grignard reagents. uni-muenchen.de However, this high reactivity comes at the cost of poor chemoselectivity, as they will react with a wide range of functional groups. This compound serves as a milder, more selective alternative for reactions with substrates bearing sensitive functional groups where an organolithium would be too reactive.
vs. Organozinc Reagents: Organozinc reagents are typically much less reactive than Grignards and exhibit excellent functional group tolerance. They are often used in the presence of esters, ketones, and nitriles. This compound can be used to prepare the corresponding organozinc species via transmetalation with a zinc salt (e.g., ZnCl₂). This two-step process allows access to a functionalized organozinc reagent that combines the functional tolerance of organozincs with the specific utility of the dimethylaminopropyl group.
vs. Other Functionalized Grignards: Compared to Grignard reagents functionalized with groups like esters or nitriles, this compound is distinguished by its internally coordinating basic group. This makes it suitable for different types of directed reactions and gives it a different reactivity profile.
General Trends in the Design and Application of Functionalized Organomagnesium Species
The field of organomagnesium chemistry has evolved significantly from the initial discovery by Victor Grignard. The modern trend is the development of highly sophisticated reagents that offer greater precision and broader applicability in synthesis.
Pursuit of Functional Group Tolerance: A major thrust in modern organometallic chemistry is the creation of reagents that are compatible with a wide array of functional groups (e.g., esters, nitriles, imines). nih.govscispace.com This avoids the need for cumbersome protection-deprotection sequences. The development of the halogen-magnesium exchange reaction has been a breakthrough in this area, allowing the preparation of functionalized aryl, heteroaryl, and alkenyl magnesium species under mild conditions, preserving sensitive functionalities. uni-muenchen.denih.govresearchgate.net
Use of Additives to Enhance Reactivity: The use of salt additives, most notably LiCl, has become a standard strategy to improve the solubility and reactivity of organomagnesium reagents. rsc.org These additives break up aggregates and sequester inhibitory magnesium salts, leading to more efficient and reproducible reactions.
Intramolecular Chelation and Directing Groups: The design of reagents with built-in coordinating groups, such as the amino group in this compound, is a growing trend. These groups can pre-organize the reagent for specific reactions, enhance stability, and control stereochemical outcomes.
Expanded Role in Catalysis: While traditionally used as stoichiometric nucleophiles, organomagnesium reagents are increasingly employed in transition metal-catalyzed cross-coupling reactions (e.g., Kumada, Negishi couplings). nih.govresearchgate.net The development of functionalized Grignards has greatly expanded the scope of these powerful carbon-carbon bond-forming methods.
| Trend in Organomagnesium Chemistry | Description | Example/Method |
|---|---|---|
| Increased Functional Group Tolerance | Preparation of Grignard reagents containing sensitive groups like esters, nitriles, or even nitro groups. nih.gov | Halogen-Magnesium Exchange (e.g., i-PrMgCl reacts with R-I or R-Br). |
| Reactivity Enhancement | Use of additives to increase the solubility and nucleophilicity of the reagent. | Addition of LiCl to form "Turbo-Grignard" reagents (e.g., i-PrMgCl·LiCl). rsc.org |
| Directed Synthesis | Incorporation of coordinating moieties within the Grignard reagent to control reaction pathways. | Reagents with pendant ethers, amines (like this compound), or amides. |
| Broader Catalytic Applications | Use as nucleophiles in a wider range of transition metal-catalyzed cross-coupling reactions. | Kumada coupling (Ni or Pd catalyzed), Negishi coupling (after transmetalation to Zn). |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies Leveraging Chloro[3-(dimethylamino)propyl]magnesium
While the traditional synthesis of this compound via the reaction of 3-dimethylaminopropyl chloride with magnesium metal in an ethereal solvent is well-established, research is moving towards methodologies that offer significant advantages in terms of reaction time, yield, and sustainability. One promising area is the application of microwave-assisted synthesis, which has the potential to drastically reduce reaction times from hours to mere minutes.
Furthermore, the unique structure of this reagent, featuring an intramolecular coordinating dimethylamino group, is being leveraged in the targeted synthesis of complex molecules. For instance, it has been instrumental in the synthesis of Citalopram analogues, which are crucial for studying the serotonin (B10506) transporter. nih.gov The development of such methodologies showcases the reagent's utility in constructing specific and complex molecular architectures, particularly in medicinal chemistry.
Future efforts will likely focus on expanding the scope of its application in the synthesis of other biologically active compounds and materials. Research into new activation methods for magnesium and the use of novel solvent systems will continue to refine the preparation and application of this versatile reagent.
Exploration of Unconventional Reactivity Modes and Catalytic Applications
Beyond its classic role as a nucleophile in Grignard additions, researchers are exploring the unconventional reactivity of this compound. The internal Lewis basic nitrogen atom can influence the reagent's aggregation state, reactivity, and stereoselectivity in ways not observed with simple alkyl Grignard reagents. This intramolecular coordination can stabilize transition states and potentially enable reactions that are otherwise difficult to achieve.
One area of exploration is its use in metal-catalyzed cross-coupling reactions. While Grignard reagents are commonly used as nucleophiles in these transformations, the specific properties of this compound could offer advantages in certain catalytic cycles. For example, its application in Si-C bond formation reactions in the presence of a copper iodide catalyst has been noted. nih.gov
Additionally, the synthesis of novel organometallic complexes is an emerging field. The 3-(dimethylamino)propyl ligand, derived from the Grignard reagent, can act as a chelating ligand for various transition metals, forming stable square-planar complexes with metals like nickel, palladium, and platinum. illinois.edu These complexes are being investigated for their potential in chemical vapor deposition and as catalysts themselves.
| Application Area | Description | Potential Advancement |
| Medicinal Chemistry | Synthesis of psychotropic and antihistamine agents. lookchem.com | Development of more potent and selective therapeutic agents. |
| Catalysis | Use as a precursor to chelating ligands for transition metal catalysts. illinois.edu | Creation of novel catalysts with enhanced stability and activity. |
| Materials Science | Precursor for chemical vapor deposition of metal films. illinois.edu | Enabling the fabrication of advanced electronic components. |
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of organometallic reagents into automated and continuous flow synthesis platforms represents a significant leap forward in chemical manufacturing, offering enhanced safety, scalability, and consistency. nih.govspringernature.com The high reactivity of Grignard reagents, which often requires careful control of reaction conditions like temperature, makes them ideal candidates for flow chemistry. nih.gov
In a flow system, reagents are continuously pumped and mixed in a microreactor, allowing for precise control over stoichiometry, residence time, and heat transfer. researchgate.net This minimizes the risks associated with large-scale batch reactions of highly exothermic processes. nih.gov Research has demonstrated the successful implementation of Grignard reactions in continuous flow for the synthesis of various compounds, including the antidepressant Amitriptyline, which utilizes a related Grignard reagent. acs.org
Future work will focus on developing dedicated flow chemistry modules for the in-situ generation and immediate consumption of this compound. This "flash chemistry" approach not only improves safety by minimizing the amount of reactive intermediate present at any given time but also enables reactions with highly unstable intermediates that are not feasible in batch processing. nih.gov The automation of these systems, incorporating real-time monitoring and feedback control, will further enhance reliability and efficiency, paving the way for on-demand, scalable production of fine chemicals and pharmaceutical intermediates. mdpi.com
| Parameter | Batch Synthesis | Flow Chemistry |
| Temperature Control | Difficult, potential for hot spots | Excellent, high surface-to-volume ratio |
| Safety | Higher risk with large volumes | Inherently safer, small reaction volumes |
| Scalability | Complex, requires reactor redesign | Simple, "scaling-out" by running longer |
| Reaction Time | Often hours | Seconds to minutes nih.gov |
Sustainable and Green Chemistry Approaches in Organomagnesium Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes, and organomagnesium chemistry is no exception. A major focus is the reduction or replacement of traditional, hazardous organic solvents like diethyl ether and tetrahydrofuran (B95107) (THF). beyondbenign.org Research into more sustainable solvents, such as 2-methyl-THF (2-MeTHF) and cyclopentyl methyl ether (CPME), is gaining traction. mdpi.com These solvents are often derived from renewable resources and have better environmental and safety profiles.
A paradigm-shifting approach is the use of mechanochemistry, specifically ball milling, for the synthesis of Grignard reagents. nih.gov This technique involves the mechanical grinding of magnesium metal with the organic halide, often with only a catalytic amount of solvent. nih.govsciencedaily.com This solvent-free or minimal-solvent method dramatically reduces waste and can even allow for the preparation of Grignard reagents in the presence of air, eliminating the need for strict inert atmosphere techniques. nih.gov Such mechanochemical methods represent a significant step towards making organomagnesium chemistry more environmentally and economically sustainable. sciencedaily.com
The adoption of these green methodologies for the synthesis and application of this compound will reduce the environmental footprint of processes that rely on this important reagent. mdpi.com
| Green Chemistry Approach | Description | Key Benefit |
| Alternative Solvents | Use of bio-based or less hazardous solvents like 2-MeTHF and CPME. mdpi.com | Reduced environmental impact and improved safety. |
| Mechanochemistry | Solvent-free or minimal-solvent synthesis via ball milling. nih.govsciencedaily.com | Drastic reduction in solvent waste and simplified procedures. |
| Bench-type Conditions | Performing reactions in air and at room temperature. mdpi.com | Increased energy efficiency and operational simplicity. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
